

# Spectroscopic Characterization of 2-Pyrimidinecarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Pyrimidinecarboxylic acid

Cat. No.: B030524

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-pyrimidinecarboxylic acid**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-pyrimidinecarboxylic acid**. Due to the limited availability of publicly accessible, experimentally verified NMR and Mass Spectrometry data for **2-pyrimidinecarboxylic acid**, the presented NMR and MS data are predicted based on established spectroscopic principles and data from analogous compounds. The IR data is based on available experimental spectra.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.1	Doublet	~4.8	H4, H6
~7.6	Triplet	~4.8	H5
>10	Broad Singlet	-	COOH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Chemical Shift ( $\delta$ ) ppm	Assignment
~165	C=O
~158	C2
~157	C4, C6
~122	C5

Table 3: IR Spectroscopic Data

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
3100-2500	Broad	O-H stretch (Carboxylic Acid)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1570	Medium	C=N stretch (Pyrimidine Ring)
~1450	Medium	C=C stretch (Pyrimidine Ring)
~1320	Medium	C-O stretch
~990	Medium	O-H bend

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
124	High	[M] <sup>+</sup> (Molecular Ion)
107	Medium	[M-OH] <sup>+</sup>
96	High	[M-CO] <sup>+</sup>
79	High	[M-COOH] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a solid organic compound like **2-pyrimidinecarboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **2-pyrimidinecarboxylic acid**.
  - Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- <sup>1</sup>H NMR Spectroscopy:
  - The <sup>1</sup>H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
  - The experiment is run at room temperature.
  - The spectral width is set to encompass all expected proton resonances (typically 0-12 ppm).
  - A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
  - Chemical shifts are referenced to the residual solvent peak.
- <sup>13</sup>C NMR Spectroscopy:

- The  $^{13}\text{C}$  NMR spectrum is recorded on the same spectrometer, operating at an appropriate frequency (e.g., 100 MHz for a 400 MHz  $^1\text{H}$  instrument).
- Proton decoupling is used to simplify the spectrum.
- The spectral width is set to cover all expected carbon resonances (typically 0-200 ppm).
- A larger number of scans is typically required compared to  $^1\text{H}$  NMR to obtain a good signal-to-noise ratio.
- Chemical shifts are referenced to the solvent peak.

## Infrared (IR) Spectroscopy

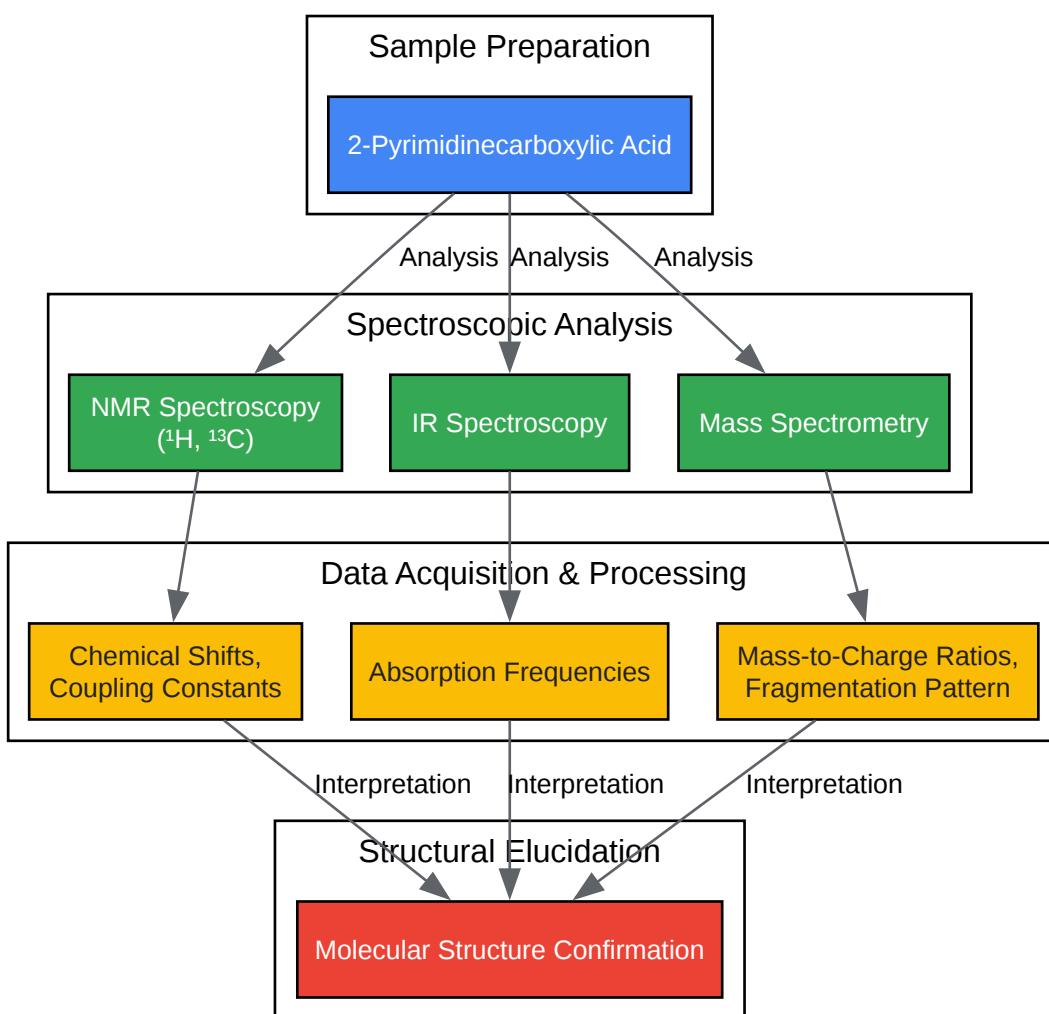
- Attenuated Total Reflectance (ATR)-FTIR:
  - A small amount of the solid **2-pyrimidinecarboxylic acid** sample is placed directly onto the ATR crystal.
  - Pressure is applied to ensure good contact between the sample and the crystal.
  - The IR spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .
  - The background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
- KBr Pellet Method:
  - Approximately 1-2 mg of **2-pyrimidinecarboxylic acid** is finely ground with ~100 mg of dry potassium bromide (KBr).
  - The mixture is pressed into a thin, transparent pellet using a hydraulic press.
  - The KBr pellet is placed in the sample holder of the FTIR spectrometer.
  - The IR spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

- Electron Ionization (EI) Mass Spectrometry:
  - A small amount of the **2-pyrimidinecarboxylic acid** sample is introduced into the mass spectrometer, typically via a direct insertion probe.
  - The sample is vaporized by heating.
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ).
  - A mass spectrum is generated, showing the relative abundance of each ion.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-pyrimidinecarboxylic acid**.

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Caption: Workflow of Spectroscopic Analysis.

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